molecular formula C21H24FN3O5S B2667683 N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide CAS No. 872881-41-9

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide

Cat. No.: B2667683
CAS No.: 872881-41-9
M. Wt: 449.5
InChI Key: OTPFKSYAOBMOQA-UHFFFAOYSA-N
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Description

Background and Significance of Oxazine-Sulfonamide Hybrid Compounds

Oxazine-sulfonamide hybrids represent a critical frontier in modern medicinal chemistry, combining the pharmacophoric advantages of 1,3-oxazinan scaffolds with the versatile biological activity of sulfonamide groups. The 1,3-oxazine core, a six-membered heterocycle containing one oxygen and one nitrogen atom, has demonstrated broad therapeutic potential, including antitumor, anti-inflammatory, and antimicrobial properties. Sulfonamides, first introduced as antibacterial agents in the 1930s, remain foundational in drug design due to their ability to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase. The fusion of these two motifs aims to exploit synergistic interactions between their electronic and steric properties, potentially enhancing target binding affinity and metabolic stability. Recent studies highlight that sulfonamide-heterocycle hybrids exhibit improved bioavailability and reduced resistance profiles compared to standalone scaffolds. For instance, oxadiazole-sulfonamide hybrids have shown potent antibacterial activity against multidrug-resistant Pseudomonas aeruginosa and Escherichia coli, while morpholine-functionalized sulfonamides demonstrate antiviral efficacy against avian paramyxovirus.

Historical Development of 1,3-Oxazinan Derivatives in Medicinal Chemistry

The evolution of 1,3-oxazinan derivatives traces back to early investigations into oxygen-nitrogen heterocycles as bioisosteres for aromatic systems. Initial syntheses relied on condensation reactions between aldehydes and amino alcohols, yielding limited structural diversity. Advances in catalytic methods, particularly the use of solid acid nanocatalysts and microwave-assisted techniques, have enabled the efficient synthesis of complex 1,3-oxazinan derivatives under mild conditions. For example, ferrierite-based nanocatalysts facilitate room-temperature syntheses of -oxazines in aqueous media, achieving yields exceeding 90%. These methodological breakthroughs have expanded the scope of 1,3-oxazinan applications, with recent derivatives showing promise as kinase inhibitors and antimicrobial agents. The incorporation of sulfonamide groups into the oxazinan framework, as seen in the target compound, reflects a strategic shift toward hybrid architectures that leverage both hydrogen-bonding capabilities and hydrophobic interactions for enhanced target engagement.

Research Rationale and Objectives

The design of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide addresses two critical challenges in heterocyclic drug discovery: (1) overcoming resistance mechanisms in Gram-negative pathogens through multitarget inhibition, and (2) optimizing pharmacokinetic profiles via structural modularity. The benzenesulfonyl group may enhance membrane permeability through lipophilic interactions, while the 4-fluorophenyl ethyl moiety could modulate electronic effects to improve binding to bacterial efflux pumps or viral proteases. The ethanediamide linker serves as a conformational restraint, potentially reducing off-target interactions. Primary objectives include elucidating the compound’s synthetic pathway, evaluating its inhibitory activity against clinical isolates, and characterizing its interactions with serum proteins such as human serum albumin (HSA).

Current Status in Heterocyclic Pharmaceutical Chemistry

Contemporary research emphasizes the integration of computational modeling and green chemistry principles in heterocyclic synthesis. For instance, molecular docking studies have identified 1,3-oxazinan derivatives as potent inhibitors of breast cancer targets like HER2 and EGFR. Meanwhile, sulfonamide-containing pyrroles and triazines have emerged as broad-spectrum antiviral agents, with IC~50~ values below 5 μM against HIV-1 and SARS-CoV-2. The target compound’s structure aligns with these trends, incorporating a fluorinated aryl group to enhance metabolic stability and a sulfonamide moiety for enzyme inhibition. Current efforts also focus on combating antimicrobial resistance (AMR); hybrid compounds like OX11 (an oxadiazole-sulfonamide) exhibit synergistic effects with ampicillin against multidrug-resistant Klebsiella pneumoniae, reducing minimum inhibitory concentrations (MICs) by 64-fold. Such advancements underscore the strategic value of oxazine-sulfonamide hybrids in addressing unmet therapeutic needs.

Properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(4-fluorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O5S/c22-17-9-7-16(8-10-17)11-12-23-20(26)21(27)24-15-19-25(13-4-14-30-19)31(28,29)18-5-2-1-3-6-18/h1-3,5-10,19H,4,11-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPFKSYAOBMOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide (CAS Number: 872881-07-7) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an oxazinan ring and a sulfonyl group, suggests various biological activities, particularly in the realm of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of the compound is C20H30N4O6SC_{20}H_{30}N_{4}O_{6}S, with a molecular weight of 454.5 g/mol. The presence of the benzenesulfonyl group and the oxazinan moiety plays a crucial role in its biological interactions.

PropertyValue
Molecular FormulaC20H30N4O6S
Molecular Weight454.5 g/mol
CAS Number872881-07-7

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a series of oxazinonaphthalene analogs were synthesized and tested for their antiproliferative effects on human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer). Compounds from this series showed IC50 values ranging from 4.47 to 52.8 μM, indicating promising anticancer activity .

The mechanism of action for compounds containing the oxazinan structure often involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This was confirmed through flow cytometric analysis, which revealed that certain compounds induced significant cell cycle disruption in treated cancer cells .

Study on Oxazinonaphthalene Derivatives

In a study focusing on oxazinonaphthalene derivatives, several compounds with structural similarities to our target compound were evaluated for their biological activity. The most potent derivatives inhibited tubulin polymerization in a dose-dependent manner and displayed significant cytotoxicity against resistant cancer cell lines .

Enzyme Inhibition Potential

The structural features of this compound suggest potential applications as enzyme inhibitors. Similar compounds have been investigated for their ability to inhibit various kinases, which are crucial in cancer progression and other diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related ethanediamides, sulfonamides, and oxazinan derivatives. Key differences in substituents, molecular properties, and biological activities are highlighted.

Structural Analogues

Compound Name Key Substituents Molecular Weight Biological Target/Activity Reference
N-{[3-(Benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide Benzenesulfonyl, 4-fluorophenyl ethyl ~420 (estimated) TMPRSS2 inhibition (hypothesized based on analogues)
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide 4-Fluorobenzenesulfonyl, 2-methylpropyl 401.45 Unknown (structural analogue; potential protease inhibition)
N'-[1,2-bis(3-fluorophenyl)ethyl]-N-[4-(cyanomethoxy)phenyl]ethanediamide Bis(3-fluorophenyl)ethyl, cyanomethoxy phenyl ~470 (estimated) TMPRSS2 binding (ΔG = -7.198 kcal/mol)
N-[2-(2,4-difluorobenzenesulfonamido)ethyl]-2-(4-fluorophenyl)acetamide 2,4-Difluorobenzenesulfonamido, 4-fluorophenyl acetamide ~370 (estimated) TMPRSS2 binding (ΔG = -7.121 kcal/mol)
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide 4-Fluoro-2-methylphenyl sulfonyl, 2-methoxybenzyl ~450 (estimated) Unknown (structural focus on sulfonyl and methoxy groups)

Key Observations:

  • Fluorine Substitution: The 4-fluorophenyl group in the target compound enhances lipophilicity and binding to aromatic pockets in proteins, similar to the bis(3-fluorophenyl)ethyl substituent in the TMPRSS2-binding analogue (ΔG = -7.198 kcal/mol) .
  • Sulfonamide vs. Acetamide: The benzenesulfonyl group in the target compound may improve metabolic stability compared to acetamide derivatives (e.g., N-[2-(2,4-difluorobenzenesulfonamido)ethyl]-2-(4-fluorophenyl)acetamide), which show moderate TMPRSS2 binding .

Pharmacological and Binding Data

  • TMPRSS2 Inhibition: Compounds with fluorinated aromatic systems (e.g., 4-fluorophenyl or 3-fluorophenyl) exhibit stronger binding to TMPRSS2, as seen in the bis(3-fluorophenyl)ethyl derivative (ΔG = -7.198 kcal/mol) . The target compound’s 4-fluorophenyl ethyl group may confer comparable or superior activity.
  • Sulfonyl Group Impact: The benzenesulfonyl group in the target compound differs from the 4-fluorobenzenesulfonyl group in CAS 869071-80-7 .

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